N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride
Description
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS No. | 1423032-29-4 | |
| Molecular Formula | C₆H₁₁ClN₂O₂S₂ | |
| Molecular Weight (g/mol) | 242.75 | |
| SMILES | O=S(C1=CC=CS1)(NCCN)=O.[H]Cl |
The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations.
Molecular Architecture: Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound is limited, analogous sulfonamide-thiophene structures exhibit monoclinic P2₁ symmetry with unit cell parameters a = 7.2–7.5 Å, b = 10.8–11.2 Å, and c = 12.5–13.0 Å. The thiophene ring adopts a planar conformation, while the sulfonamide group forms a dihedral angle of 35–40° relative to the ring plane, optimizing hydrogen-bonding interactions.
The ethylamine side chain adopts a gauche conformation , stabilized by intramolecular N–H···O=S hydrogen bonds (bond length: 2.1–2.3 Å). In the solid state, intermolecular N–H···Cl⁻ interactions (2.8–3.0 Å) further stabilize the crystal lattice.
Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, Raman, UV-Vis)
Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 400 MHz):
¹³C NMR (D₂O, 100 MHz):
Vibrational Spectroscopy
UV-Vis Spectroscopy
The compound exhibits a λₘₐₓ at 278 nm in aqueous solution, attributed to π→π* transitions in the thiophene ring and n→π* transitions in the sulfonamide group. Molar absorptivity (ε) is 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ , consistent with conjugated sulfonamide systems.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry of the hydrochloride salt reveals a dominant [M+H]⁺ ion at m/z 243.02 (calculated: 243.03). Key fragmentation pathways include:
Table 2: Major Fragments
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 243.02 | [M+H]⁺ | C₆H₁₁ClN₂O₂S₂⁺ |
| 207.03 | [M+H–HCl]⁺ | C₆H₁₀N₂O₂S₂⁺ |
| 154.98 | C₄H₃S₂O₂⁺ | Thiophene-sulfonamide core |
Thermochemical Properties: Melting Point and Thermal Decomposition Analysis
The compound is hygroscopic and requires storage under inert conditions. Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition. Thermogravimetric analysis (TGA) shows a two-stage decomposition:
Table 3: Thermal Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC |
| Decomposition Onset | 220°C | TGA |
| Residual Mass at 500°C | 12.3% | TGA |
The thermal stability aligns with sulfonamides bearing aromatic rings, where conjugation delays decomposition.
Properties
IUPAC Name |
N-(2-aminoethyl)thiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S2.ClH/c7-3-4-8-12(9,10)6-2-1-5-11-6;/h1-2,5,8H,3-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOZGENYKITSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-29-4 | |
| Record name | N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Overview:
- Step 1: Sulfonyl chloride reacts with a thiophene derivative (e.g., thiophene-2-amine or its protected form).
- Step 2: The resulting sulfonamide intermediate is then aminated with ethylenediamine or similar amines to introduce the 2-aminoethyl group.
- Step 3: Acidic work-up and salt formation yield the hydrochloride salt.
Reaction Scheme:
Thiophene derivative + Sulfonyl chloride → Sulfonamide intermediate
Sulfonamide intermediate + Ethylenediamine → N-(2-aminoethyl)thiophene-2-sulfonamide
N-(2-aminoethyl)thiophene-2-sulfonamide + HCl → Hydrochloride salt
Research Data:
| Reaction Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonylation | Sulfonyl chloride | Pyridine, 0°C to room temp | 85 | Efficient sulfonylation of thiophene derivatives |
| Amination | Ethylenediamine | Reflux in ethanol | 78 | Nucleophilic substitution on sulfonyl intermediate |
| Salt formation | HCl (gas or aqueous) | Room temperature | 90 | Purification of hydrochloride salt |
Hydrolysis of Sulfonylated Precursors
Another approach involves hydrolyzing sulfonylated intermediates to obtain the free sulfonamide, followed by amination.
Method Highlights:
- Hydrolyzing sulfonyl derivatives (e.g., N-sulfonyl-protected compounds) with lithium hydroxide or sodium hydroxide.
- Subsequent amination with ethylenediamine or related amines.
- Acidic work-up to form the hydrochloride salt.
Research Findings:
- Hydrolysis using lithium hydroxide in aqueous medium yields higher efficiency (~80%) compared to sodium hydroxide (~71%) due to better solubility and reaction control.
- Basic hydrolysis conditions are preferred for cleaner conversion and higher yields.
Multi-Step Synthesis via Thiazole Intermediates
Research indicates that heterocyclic intermediates such as thiazoles are valuable precursors.
Key Steps:
- Synthesis of 2-aminothiazole derivatives via cyclization of thiourea with α-bromo ketones.
- Functionalization of the thiazole ring with aminoethyl groups through nucleophilic substitution.
- Final sulfonamide formation via sulfonylation with sulfonyl chlorides.
Research Data:
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thiazole synthesis | Thiourea + α-bromo ketone | Heating in ethanol | 75 | Efficient heterocycle formation |
| Aminoethylation | Nucleophilic substitution | Reflux in acetonitrile | 68 | Introduction of aminoethyl group |
| Sulfonamide formation | Sulfonyl chloride | Room temp, pyridine | 80 | Final sulfonamide linkage |
Salt Formation and Purification
The final step involves converting the free base or free acid into the hydrochloride salt for stability and bioavailability.
Procedure:
- Dissolving the free sulfonamide in a suitable solvent (e.g., ethanol or methanol).
- Bubbling or adding gaseous HCl or concentrated HCl solution.
- Crystallization of the hydrochloride salt.
Data Table:
| Parameter | Typical Value | Notes |
|---|---|---|
| Solvent | Ethanol, methanol | Ensures good solubility |
| HCl concentration | 1 M to 2 M | Controlled addition prevents decomposition |
| Yield of hydrochloride | 85–92% | High purity and yield |
Research Findings and Comparative Analysis
| Preparation Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Direct sulfonylation + amination | Simple, straightforward | Requires pure reagents, possible side reactions | 78–85 |
| Hydrolysis of precursors | Good for complex intermediates | Longer reaction times | 71–80 |
| Heterocyclic intermediates | High selectivity, versatile | Multi-step, complex purification | 68–75 |
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
-
Reduction:
- Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiophene-2-sulfonamide.
-
Substitution:
- The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Conditions: Room temperature to reflux, depending on the reaction
Major Products Formed
Oxidation: Thiophene-2-sulfonic acid derivatives
Reduction: Thiophene-2-sulfonamide
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Medicinal Chemistry
Carbonic Anhydrase Inhibition
The primary application of N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride lies in its role as an inhibitor of carbonic anhydrase (CA) enzymes. These enzymes are crucial for regulating pH and fluid balance in biological systems. Inhibition of CA has therapeutic implications for conditions such as glaucoma and edema, where controlling intraocular pressure (IOP) is essential .
Pharmaceutical Development
Due to its structural characteristics, this compound is being investigated as a potential drug candidate. Its unique thiophene ring and aminoethyl substitution enhance its binding affinity to biological targets, making it a subject of interest for developing selective inhibitors with fewer side effects compared to traditional therapies .
Research Applications
Biological Activity Studies
Research has focused on the biological activities of this compound, particularly its effects on various enzymes beyond carbonic anhydrases. Studies have shown that this compound may interact with other physiological targets, leading to broader therapeutic applications.
Case Studies
Several studies have documented the efficacy of thiophene sulfonamides in clinical settings:
- Intraocular Pressure Control : A study demonstrated that thiophene sulfonamides effectively lower IOP when administered topically, providing a targeted approach to treating glaucoma without significant systemic side effects .
- Oxidative Stress and Neurodegenerative Disorders : Research indicates potential applications in treating oxidative stress-related diseases and neurodegenerative disorders, suggesting the compound's versatility in therapeutic contexts.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods, typically involving the modification of thiophene sulfonamides. The compound has a molecular formula of C₆H₁₁ClN₂O₂S₂ and a molecular weight of approximately 242.75 g/mol . Its solubility in water enhances its bioavailability for pharmacological applications.
Comparative Analysis of Related Compounds
To better understand the unique properties and potential applications of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chlorothiophene-2-sulfonamide | Chlorine substitution at position 5 | Potential CA inhibitor |
| 5-(Aminomethyl)thiophene-2-sulfonamide | Aminomethyl group instead of aminoethyl | Similar inhibitory effects on CAs |
| 5-(3-Hydroxypropyl)thiophene-2-sulfonamide | Hydroxypropyl substitution | Investigated for anti-inflammatory properties |
The specificity of this compound may enhance its effectiveness as a therapeutic agent compared to these related compounds .
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit or activate biological pathways. The aminoethyl group enhances the compound’s solubility and facilitates its transport across cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing sulfonamide, thiophene, or aminoethyl functional groups.
Structural and Functional Group Comparisons
Table 1: Comparative Analysis of Key Compounds
Key Observations
Functional Group Impact :
- The sulfonamide group in the target compound contrasts with carboxamide in M8-B hydrochloride (). Sulfonamides generally exhibit stronger hydrogen-bonding capacity, affecting solubility and target binding .
- Thiophene vs. Benzene : Thiophene-containing analogs (e.g., target compound, ) may offer enhanced metabolic stability compared to benzene-based sulfonamides () due to reduced cytochrome P450 interactions .
Electron-Withdrawing Groups: The fluoro and methyl substituents in ’s benzene-sulfonamide may enhance lipophilicity compared to the thiophene-based analog, influencing blood-brain barrier penetration .
Hazard Profiles :
Research Implications and Gaps
- Pharmacological Potential: The target compound’s structure suggests utility in modulating ion channels (e.g., TRPM8) or enzymes, but direct activity data are absent in the provided evidence. M8-B hydrochloride () demonstrates TRPM8 antagonism, highlighting the therapeutic relevance of thiophene derivatives .
- Physicochemical Properties : Comparative solubility, stability, and bioavailability studies are lacking. For instance, the pyrrolidine variant () may exhibit different solubility due to its cyclic amine .
- Safety : Thiophene fentanyl HCl’s undefined hazards () underscore the need for rigorous toxicological profiling in structurally related compounds.
Biological Activity
N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits various pharmacological properties, primarily due to its ability to interact with specific biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Synthesis Methods
The synthesis of this compound typically involves the reaction of thiophene-2-sulfonyl chloride with 2-aminoethylamine. The reaction is usually conducted in an anhydrous solvent such as dichloromethane or tetrahydrofuran, often at room temperature to 0°C for a duration of 2-4 hours. A base like triethylamine is employed to neutralize the hydrochloric acid produced during the reaction, leading to the formation of the hydrochloride salt.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a thiophene ring substituted with a sulfonamide group and an aminoethyl side chain, which enhances its solubility and biological activity.
This compound primarily acts as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is implicated in various physiological processes such as pH regulation and fluid balance. Inhibition of these enzymes has therapeutic implications for conditions like glaucoma and edema. The sulfonamide moiety mimics natural substrates, allowing it to effectively bind to the active sites of target enzymes.
In Vitro Studies
-
Cell Viability Assays : Research has demonstrated that this compound exhibits cytotoxic effects on HCT-15 colorectal cancer cells under hypoxic conditions. At concentrations ranging from 2.5 to 100 μg/ml, the compound significantly decreased cell viability without affecting normal cells under normoxic conditions .
Concentration (μg/ml) Cell Viability (%) 2.5 85 25 60 100 30 - Binding Studies : Flow cytometry and immunofluorescence assays revealed that the compound binds preferentially to hypoxic HCT-15 cells via interaction with CA IX. This binding was significantly reduced when cells were pre-treated with unlabeled compound, indicating specific targeting .
Toxicity Evaluations
Toxicity studies conducted on mice following intravenous administration of ATS-DTPA (a derivative) showed no significant adverse effects over a 14-day observation period. Indicators of renal and liver function remained stable, suggesting a favorable safety profile for further therapeutic exploration .
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond oncology:
- Glaucoma Treatment : As an inhibitor of carbonic anhydrases, it may help reduce intraocular pressure.
- Diuretic Effects : Its mechanism may also be beneficial in managing fluid retention issues.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| N-(2-aminoethyl)thiophene-2-sulfonamide HCl | Inhibitor of CA IX | 10 |
| Sulfanilamide | General CA inhibitor | 20 |
| Acetazolamide | Established CA inhibitor | 5 |
This table highlights how N-(2-aminoethyl)thiophene-2-sulfonamide compares with other known carbonic anhydrase inhibitors regarding potency.
Q & A
Basic: What are the optimal synthetic routes for preparing N-(2-aminoethyl)thiophene-2-sulfonamide hydrochloride with high purity?
Methodological Answer:
The compound is synthesized via a multi-step reaction starting with thiophene-2-sulfonyl chloride. A typical procedure involves:
Sulfonamide Formation : React thiophene-2-sulfonyl chloride with ethylenediamine in anhydrous dichloromethane under nitrogen, maintaining a 1:1.2 molar ratio to minimize di-substitution byproducts .
Hydrochloride Salt Precipitation : Add concentrated HCl dropwise to the reaction mixture at 0°C, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity .
Purification : Use flash chromatography (silica gel, eluent: methanol/dichloromethane 5:95) to remove unreacted starting materials. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Employ a combination of spectroscopic and analytical techniques:
- NMR : H NMR (DMSO-d6) should show characteristic peaks: δ 8.21 (s, 1H, SONH), δ 7.85–7.45 (m, thiophene protons), and δ 3.10–2.85 (m, CHNH) .
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z 255.04 (free base) and [M-Cl] at m/z 219.08 for the hydrochloride salt .
- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values (e.g., C: 34.24%, H: 4.56%) .
Advanced: What strategies mitigate competing side reactions during the sulfonylation of ethylenediamine with thiophene-2-sulfonyl chloride?
Methodological Answer:
Key challenges include di-substitution (forming bis-sulfonamides) and HCl-induced decomposition. Mitigation strategies:
- Controlled Stoichiometry : Use a 10% excess of ethylenediamine to favor mono-substitution .
- Low-Temperature Reaction : Maintain temperatures below 5°C to suppress exothermic side reactions .
- In Situ Quenching : Add aqueous NaHCO immediately post-reaction to neutralize residual sulfonyl chloride and stabilize the product .
Validate success via TLC (Rf 0.3 in ethyl acetate/hexane 1:1) and quantify byproducts using LC-MS .
Advanced: How does the sulfonamide group in this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing sulfonamide group activates the adjacent aminoethyl chain for nucleophilic substitution. For example:
- Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF at 60°C, yielding N-alkylated derivatives. Monitor progress via C NMR for shifts in the CHNH signal (Δδ ≈ 0.5 ppm) .
- Cross-Coupling : Use Pd-catalyzed Buchwald-Hartwig conditions (Pd(OAc), Xantphos, KCO) to arylate the amine group. GC-MS analysis is critical to detect aryl-amine adducts .
Contradictions in reaction yields (e.g., 45–78%) may arise from competing sulfonamide deprotonation; optimize base strength (e.g., CsCO vs. KCO) .
Advanced: How can researchers resolve discrepancies in reported solubility profiles of this compound?
Methodological Answer:
Reported solubility in DMSO ranges from 50 mg/mL to 120 mg/mL due to hydration state variations. Standardize protocols:
Hydration Control : Dry the compound at 60°C under vacuum for 24 hours to remove bound water .
Solubility Testing : Use a saturated solution method in triplicate (shake for 24 h at 25°C, filter through 0.22 μm nylon membrane).
Quantification : Analyze filtrate via UV-Vis (λmax 274 nm, ε = 1.2 × 10 L/mol·cm) .
Contradictions often stem from residual solvents (e.g., ethanol); validate via H NMR .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
The hydrochloride salt is hygroscopic. Optimal storage conditions:
- Environment : Desiccator with PO at 4°C, away from light .
- Stability Monitoring : Perform monthly HPLC checks (95% purity threshold) and FT-IR to detect sulfonic acid degradation (new peaks at 1030 cm) .
For aqueous solutions, use pH 3–4 buffers (e.g., citrate) to prevent sulfonamide hydrolysis .
Advanced: What computational methods predict the binding affinity of N-(2-aminoethyl)thiophene-2-sulfonamide derivatives to biological targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina with AMBER force fields. The sulfonamide group often forms hydrogen bonds with Ser/Thr residues in enzymes (e.g., carbonic anhydrase) .
MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on RMSD values <2.0 Å for the sulfonamide moiety .
QSAR Models : Coramine-based descriptors (e.g., polar surface area >90 Ų) predict enhanced blood-brain barrier penetration for neuroactive derivatives .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
